molecular formula C14H9Cl2N3O2S B2644936 N-(2,3-dichlorophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851945-46-5

N-(2,3-dichlorophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No. B2644936
CAS RN: 851945-46-5
M. Wt: 354.21
InChI Key: XNCNTHPXSXPPDJ-UHFFFAOYSA-N
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Description

“N-(2,3-dichlorophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide” is a compound that belongs to the class of organic compounds known as phenylpyrimidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond . Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .


Synthesis Analysis

The synthesis of this compound involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring, which is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include condensation, cyclization, elimination, methylation, and other condensation reactions . These reactions involve the interaction of various functional groups and result in the formation of the complex structure of the compound .

Scientific Research Applications

Synthesis and Biological Activity

  • Compounds structurally related to N-(2,3-dichlorophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide have been explored for their potential biological activities. For example, the synthesis of N-(4-chlorophenyl)-7-methyl-5-aryl-2,3-dihydro-5H-thiazolol[3,2-a]pyrimidine-6-carboxamide was achieved through cyclocondensation, showing significant inhibition of bacterial and fungal growth, indicating antimicrobial properties (Akbari et al., 2008).

Antimicrobial Activity

  • N,5-Diaryl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide hydrochlorides, created through a reaction process similar to that of the compound , have been synthesized and demonstrated antimicrobial activity (Gein et al., 2015).

Structural Analysis and Modifications

  • Research on similar compounds includes the study of pyrrolothiazolopyrimidinetriones and thiazolo[3,2-a]pyrimidine derivatives, with focus on structural confirmation through X-ray crystallography and exploring their synthetic pathways (Volovenko et al., 2004).

Conformational and Interaction Studies

  • The structural modifications of thiazolo[3, 2-a]pyrimidines, which are structurally related to the compound of interest, have been studied to understand their supramolecular aggregation and conformational features. These studies provide insights into the intermolecular interaction patterns of these compounds (Nagarajaiah & Begum, 2014).

Potential Anti-Inflammatory and Antinociceptive Activities

  • Related compounds, such as 2-benzylidene-7-methyl-3-oxo-5-(substituted phenyl)-2, 3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid methyl esters, have been synthesized and evaluated for anti-inflammatory activities, showing moderate effectiveness (Tozkoparan et al., 1999).

Antimicrobial Evaluation

  • Some novel derivatives of thiazolo[3,2-a]pyrimidine, such as 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides, have been synthesized and their antimicrobial activity assessed, with several compounds demonstrating effectiveness against various microbial strains (Kolisnyk et al., 2015).

Future Directions

The future directions for the research and development of this compound could involve further exploration of its biological potential . This could include investigating its potential therapeutic uses, studying its mechanism of action in more detail, and developing new synthetic methods to improve its synthesis .

properties

IUPAC Name

N-(2,3-dichlorophenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2N3O2S/c1-7-6-22-14-17-5-8(13(21)19(7)14)12(20)18-10-4-2-3-9(15)11(10)16/h2-6H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNCNTHPXSXPPDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC=C(C(=O)N12)C(=O)NC3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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